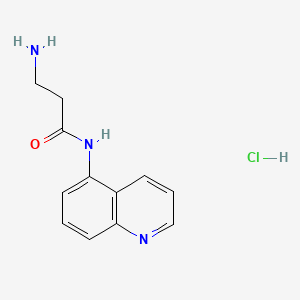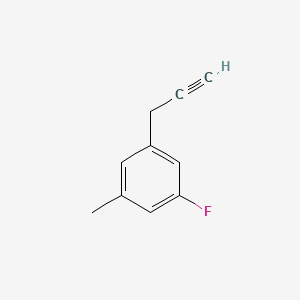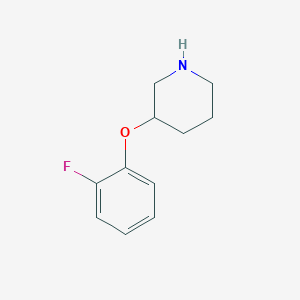
2-Bromo-4-((methylamino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-((methylamino)methyl)phenol is an organic compound with a molecular formula of C8H10BrNO It is a derivative of phenol, where the phenolic ring is substituted with a bromine atom at the second position and a methylamino group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-((methylamino)methyl)phenol typically involves a multi-step process. One common method starts with 4-bromosalicylaldehyde, which is reacted with methylamine in an ethanolic solution. The mixture is heated under reflux with a Dean-Stark trap to remove the water produced during the reaction. This step forms an intermediate, which is then reduced using sodium tetrahydroborate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-((methylamino)methyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Reduced phenolic compounds.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-((methylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-4-((methylamino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The methylamino group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methylphenol
- 2-Bromo-p-cresol
- 3-Bromo-4-hydroxytoluene
Comparison: 2-Bromo-4-((methylamino)methyl)phenol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. In contrast, similar compounds like 2-Bromo-4-methylphenol lack this functional group, resulting in different reactivity and applications
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
2-bromo-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-2-3-8(11)7(9)4-6/h2-4,10-11H,5H2,1H3 |
Clé InChI |
FJJDEUFIQDNFST-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)


![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)






